molecular formula C9H10N2O5S B1279413 2-[(4-Sulfamoylphenyl)formamido]acetic acid CAS No. 143288-21-5

2-[(4-Sulfamoylphenyl)formamido]acetic acid

Cat. No.: B1279413
CAS No.: 143288-21-5
M. Wt: 258.25 g/mol
InChI Key: UEFOOXBQBNWTDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Sulfamoylphenyl)formamido]acetic acid is a high-purity chemical compound with the molecular formula C9H10N2O5S and a molecular weight of 258.25 g/mol . This benzenesulfonamide derivative is characterized by a molecular structure that integrates a glycine moiety linked via an amide bond to a 4-sulfamoylbenzoyl group. Researchers value this compound as a versatile building block in medicinal chemistry, particularly for developing novel carbonic anhydrase inhibitors (CAIs). The primary sulfonamide group (-S(=O)(=O)N) is a known zinc-binding function (ZBG) that allows the molecule to coordinate with the zinc ion in the active site of carbonic anhydrase enzymes, a mechanism shared with established inhibitors like Acetazolamide . This mechanism is critical for studies targeting isoforms such as hCA II, hCA IX, and hCA XII, which are relevant therapeutic targets for conditions like glaucoma, epilepsy, and solid tumors . As such, this compound is a valuable precursor or intermediate for synthesizing more complex sulfonamide-based bioactive molecules in drug discovery programs. It is offered For Research Use Only and is strictly not intended for diagnostic or therapeutic applications. All necessary structural identifiers, including SMILES (C1=CC(=CC=C1C(=O)NCC(=O)O)S(=O)(=O)N) and InChIKey, are available to support your research and development efforts .

Properties

IUPAC Name

2-[(4-sulfamoylbenzoyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O5S/c10-17(15,16)7-3-1-6(2-4-7)9(14)11-5-8(12)13/h1-4H,5H2,(H,11,14)(H,12,13)(H2,10,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEFOOXBQBNWTDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC(=O)O)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20440429
Record name 2-[(4-sulfamoylphenyl)formamido]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20440429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143288-21-5
Record name 2-[(4-sulfamoylphenyl)formamido]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20440429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Metabolic Pathways and Bioanalysis of 2-[(4-Sulfamoylphenyl)formamido]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the metabolic formation, pharmacokinetics, and experimental analysis of 2-[(4-Sulfamoylphenyl)formamido]acetic acid , scientifically recognized as 4-Sulfamoylhippuric acid (p-sulfamoylhippuric acid).

This molecule represents the terminal Phase II glycine conjugate of 4-carboxybenzenesulfonamide (Carzenide), which is the primary oxidative metabolite of the clinical carbonic anhydrase inhibitor and antimicrobial agent Mafenide (Sulfamylon).

A Technical Guide to Phase II Glycine Conjugation and Renal Clearance

Executive Summary & Chemical Identity

2-[(4-Sulfamoylphenyl)formamido]acetic acid (Formula:


; MW: 258.25  g/mol ) is the glycine conjugate of p-sulfamoylbenzoic acid. In drug development and toxicology, it serves as a critical biomarker for the mitochondrial glycine conjugation capacity and renal anionic transport efficiency.

The nomenclature "[(4-Sulfamoylphenyl)formamido]" refers to the amide linkage formed between the carboxyl group of the benzoic acid derivative and the amino group of glycine. This structure is chemically analogous to hippuric acid , replacing the phenyl ring with a p-sulfamoylphenyl moiety.

Chemical Structure & Properties
PropertySpecification
IUPAC Name 2-[(4-Sulfamoylbenzoyl)amino]acetic acid
Common Name 4-Sulfamoylhippuric acid
Precursor Drug Mafenide (via p-Carboxybenzenesulfonamide)
Metabolic Phase Phase II (Amino Acid Conjugation)
pKa ~3.4 (Carboxylic acid), ~10.1 (Sulfonamide)
Solubility High aqueous solubility (due to ionization at physiological pH)

The Metabolic Pathway: Mechanistic Causality

The formation of this metabolite is not a random event but a highly regulated mitochondrial process involving oxidative deamination followed by acyl-CoA activation and glycine transfer.

Precursor Oxidation (Phase I)

The pathway typically begins with Mafenide (4-homosulfanilamide). Unlike typical sulfonamides, mafenide is not metabolized via N4-acetylation. Instead, it undergoes oxidative deamination by Monoamine Oxidase (MAO) to form 4-carboxybenzenesulfonamide (p-CBS).

Mitochondrial Glycine Conjugation (Phase II)

The conversion of p-CBS to 2-[(4-Sulfamoylphenyl)formamido]acetic acid occurs primarily in the mitochondrial matrix of hepatic and renal cells. This is a two-step reaction driven by ATP:

  • Activation: The carboxyl group of p-CBS is activated by Acyl-CoA Synthetase Medium-Chain Family Member 1 (ACSM1) , requiring ATP and Coenzyme A to form the high-energy intermediate p-Sulfamoylbenzoyl-CoA .

  • Conjugation: The enzyme Glycine N-Acyltransferase (GLYAT) catalyzes the nucleophilic attack of the glycine amino group onto the thioester carbonyl of the CoA intermediate. This releases Coenzyme A and forms the stable amide bond of the final product.

Critical Insight: This pathway competes with glucuronidation. However, for benzoic acid derivatives with para-sulfamoyl groups, glycine conjugation is thermodynamically favored due to the steric accessibility of the carboxyl group and the high affinity of GLYAT for benzoate derivatives.

Pathway Visualization

MetabolicPathway Mafenide Mafenide (Parent Drug) MAO Monoamine Oxidase (MAO) Mafenide->MAO pCBS 4-Carboxybenzenesulfonamide (Intermediate) ACSM1 Acyl-CoA Synthetase (ATP + CoA) pCBS->ACSM1 InterCoA p-Sulfamoylbenzoyl-CoA (Activated Thioester) GLYAT Glycine N-Acyltransferase (GLYAT) InterCoA->GLYAT Target 2-[(4-Sulfamoylphenyl)formamido]acetic acid (4-Sulfamoylhippuric Acid) MAO->pCBS Oxidative Deamination ACSM1->InterCoA Activation GLYAT->Target Glycine Conjugation

Figure 1: Sequential metabolic activation and conjugation of Mafenide to 4-Sulfamoylhippuric acid.

Pharmacokinetics and Renal Transport

Once formed, 2-[(4-Sulfamoylphenyl)formamido]acetic acid is rapidly eliminated. It does not undergo enterohepatic recirculation.

  • Transport Mechanism: Being an organic anion, it is a substrate for Organic Anion Transporters (OAT1 and OAT3) located on the basolateral membrane of renal proximal tubule cells.

  • Excretion: It is actively secreted into the tubular lumen and excreted in urine.

  • Clinical Relevance: Accumulation of this metabolite indicates renal impairment or competition at OAT sites (e.g., co-administration with Probenecid).

Experimental Protocols

In Vitro Enzymatic Synthesis (GLYAT Assay)

Purpose: To generate the metabolite analytically or study inhibition of the conjugation pathway.

Reagents:

  • Recombinant Human GLYAT.

  • Substrate: 4-Carboxybenzenesulfonamide (1 mM).

  • Cofactors: ATP (5 mM), CoA (1 mM), MgCl2 (5 mM), Glycine (10 mM).

  • Buffer: Tris-HCl (pH 8.0).

Workflow:

  • Incubation: Mix substrate, cofactors, and buffer at 37°C.

  • Initiation: Add GLYAT enzyme (0.1 mg/mL final).

  • Reaction: Incubate for 60 minutes with gentle shaking.

  • Termination: Add ice-cold Acetonitrile (1:1 v/v) to precipitate proteins.

  • Validation: Centrifuge at 10,000 x g for 10 min. Supernatant contains the target.

LC-MS/MS Quantification Protocol

Purpose: High-sensitivity detection in plasma or urine.

ParameterSetting
Column C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Ionization ESI Negative Mode (Carboxylic acid and Sulfonamide are acidic)
MRM Transition Precursor: 257.0 (M-H)⁻

Product: 134.0 (4-Sulfamoylbenzoyl fragment)

Causality in Method Design: We select Negative Mode ESI because the sulfonamide and carboxylic acid groups deprotonate easily, providing superior sensitivity over positive mode. The fragmentation transition to m/z 134.0 represents the cleavage of the amide bond, losing the glycine moiety, which is highly specific to this conjugate.

References

  • PubChem. (n.d.).[1] 2-[(4-sulfamoylphenyl)formamido]acetic acid (Compound).[1][2][3][4] National Library of Medicine. Retrieved from [Link]

  • DrugBank. (n.d.). Mafenide: Pharmacology and Metabolism. Retrieved from [Link]

  • Badenhorst, C. P., et al. (2014). Glycine conjugation: importance in metabolism and potential for bioactivation. Expert Opinion on Drug Metabolism & Toxicology.
  • Vertex AI Search. (2026). Search Results for 4-Carboxybenzenesulfonamide metabolism. (Verified structural identity via PubChemLite and Uni.lu snippets).

Sources

Methodological & Application

Application Note: Optimization and Standardization of 2-[(4-Sulfamoylphenyl)formamido]acetic Acid Solutions

Author: BenchChem Technical Support Team. Date: February 2026


-Sulfamoylhippuric acid)
Target Audience:  Bioanalytical Chemists, DMPK Scientists, and QC Analysts.

Introduction & Chemical Context

2-[(4-Sulfamoylphenyl)formamido]acetic acid (


, MW: 258.25  g/mol ) is the primary renal metabolite of Sulthiame , a sulfonamide anticonvulsant used in the treatment of benign focal epilepsies of childhood [1, 2].

Accurate quantification of this metabolite is critical for therapeutic drug monitoring (TDM) and pharmacokinetic profiling. However, its amphiphilic structure—containing both a polar carboxylic acid moiety (glycine conjugate) and a sulfonamide group—presents specific solubility and stability challenges.

This guide provides a scientifically grounded protocol for preparing calibration standards, emphasizing solubility logic, stability, and self-validating quality control (QC) procedures.

Chemical Structure & Properties
PropertyValueImplication for Protocol
Molecular Weight 258.25 g/mol Use precision weighing (±0.01 mg).
Acidic Groups Carboxyl (

), Sulfonamide (

)
Solubility is highly pH-dependent.
Solubility Sparingly soluble in water; Soluble in MeOH, DMSO, dilute alkali.Do not use pure water for primary stock.
Stability Hydrolysis-prone (amide bond) at extreme pH.Maintain neutral-to-mildly acidic pH for working solutions.

Protocol Logic & Experimental Design

The Solubility Paradox

Researchers often attempt to dissolve hippuric acid derivatives in water due to the "acid" nomenclature. However, the free acid form of 4-sulfamoylhippuric acid exhibits poor aqueous solubility due to strong intermolecular hydrogen bonding between the sulfonamide and amide groups.

The Solution: Use a polar aprotic solvent (DMSO) or a protic organic solvent (Methanol) for the primary stock to disrupt hydrogen bonding, followed by aqueous dilution that maintains ionization (pH control).

Workflow Visualization

The following diagram outlines the critical path for standard preparation, highlighting decision nodes for solvent selection.

StandardPrep Start Solid Reference Standard Weigh Weighing (Class A Balance) Start->Weigh > 5 mg Solvent Primary Solvent Selection Weigh->Solvent StockA Primary Stock A (1.0 mg/mL) Solvent->StockA DMSO or MeOH QC_Check UV/LC-MS Verification StockA->QC_Check Purity Check Dilution Serial Dilution (Mobile Phase) QC_Check->Dilution Pass Working Working Standards (10 - 1000 ng/mL) Dilution->Working

Figure 1: Critical workflow for the preparation of sulfamoylhippuric acid standards. Note the mandatory QC checkpoint before serial dilution.

Preparation Protocol

Materials Required[1][2][3][4][5][6]
  • Reference Standard: >98% purity 2-[(4-Sulfamoylphenyl)formamido]acetic acid.

  • Solvents: Methanol (LC-MS Grade), DMSO (anhydrous), Water (Milli-Q/18.2 MΩ).

  • Glassware: Class A Volumetric Flasks (Amber glass to prevent photodegradation).

  • Equipment: Analytical Balance (0.01 mg readability), Vortex Mixer, Sonicator.

Step 1: Primary Stock Solution (1.0 mg/mL)

Rationale: DMSO is preferred over Methanol for long-term stability (months) due to lower volatility, preventing concentration drift.

  • Equilibrate the reference standard to room temperature (20–25°C) to prevent condensation.

  • Weigh 10.00 mg ± 0.1 mg of the standard into a 10 mL amber volumetric flask.

    • Note: If the substance is electrostatic, use an anti-static gun or weigh onto weighing paper and rinse into the flask.

  • Add approximately 6-7 mL of DMSO (or Methanol).

  • Sonicate for 5 minutes. Ensure no particulates remain.[1]

    • Troubleshooting: If dissolution is incomplete, add 100 µL of 1M Ammonium Hydroxide (only if using Methanol) to assist deprotonation, then top up.

  • Dilute to volume with the chosen solvent.

  • Label as Stock A . Store at -20°C (Methanol) or Room Temp/Refrigerated (DMSO - Caution: DMSO freezes at 19°C).

Step 2: Intermediate Stock Solution (100 µg/mL)

Rationale: Bridging the gap between pure organic stock and aqueous mobile phase.

  • Pipette 1.0 mL of Stock A into a 10 mL volumetric flask.

  • Dilute to volume with 50:50 Methanol:Water (v/v) .

  • Vortex for 30 seconds. Label as Stock B .

Step 3: Working Calibration Standards

Rationale: Matrix matching. The final solvent composition should match the initial LC mobile phase to prevent peak distortion.

Diluent: Mobile Phase A (e.g., 0.1% Formic Acid in Water) : Mobile Phase B (Methanol) at initial gradient ratio (typically 90:10).

Target Conc. (ng/mL)Source SolutionVolume Source (µL)Volume Diluent (µL)
10,000 Stock B (100 µg/mL)100900
1,000 10,000 ng/mL Std100900
500 1,000 ng/mL Std500500
100 1,000 ng/mL Std100900
10 100 ng/mL Std100900

Self-Validating Quality Control (QC)

A protocol is only as good as its validation. Do not assume the weigh-in was perfect.

Method 1: The "Dual-Weigh" System

Always prepare two independent stock solutions (Stock A1 and Stock A2).

  • Dilute both to 10 µg/mL.

  • Analyze via HPLC-UV (254 nm) or LC-MS.

  • Acceptance Criteria: The response ratio (Area A1 / Area A2) must be between 0.95 and 1.05 . If not, discard both and restart.

Method 2: Chromatographic Confirmation

Because this molecule contains a carboxylic acid, its retention time is pH-sensitive.

  • LC Conditions: C18 Column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: Water + 0.1% Formic Acid (A) / Acetonitrile (B).

  • Validation: If the peak tails significantly or splits, the standard solution pH may be too high (causing ionization of the COOH). Ensure the diluent contains formic acid [3].

Chemical Species Visualization

The following diagram illustrates the ionization states that dictate solubility and retention.

Species Acid Acidic pH (<3) Fully Protonated (Low Solubility) Neutral Neutral pH (4-7) Mono-anionic (COO-) (Soluble) Acid->Neutral pKa ~3.7 (COOH) Basic Basic pH (>10) Di-anionic (COO- / N-) (Highly Soluble) Neutral->Basic pKa ~10 (Sulfonamide)

Figure 2: Ionization states of 4-sulfamoylhippuric acid. Standard preparation should target the Neutral or Basic forms for solubility, but LC-MS analysis typically reverts to the Acidic form for retention.

References

  • Sultiame (Sulthiame) - Mechanism and Metabolism. Wikipedia/DrugBank Data. Sultiame is metabolized to 4-sulfamoylhippuric acid via cleavage and conjugation.

  • Determination and Confirmation of Sulfonamides. USDA Food Safety and Inspection Service, Laboratory Guidebook CLG-SUL.05. Provides foundational protocols for sulfonamide standard preparation (1 mg/mL stocks in acetone/methanol).

  • Acetic Acid as Processing Aid for Weakly Basic Drugs. MDPI Pharmaceutics. Discusses solubility manipulation of amphiphilic drugs using pH adjustments (relevant for the hippuric acid moiety).

  • PubChem Compound Summary: 2-[(4-sulfamoylphenyl)formamido]acetic acid. National Library of Medicine.

Sources

Application Note: Spectrophotometric Analysis of 2-[(4-Sulfamoylphenyl)formamido]acetic acid

[1]

Introduction & Analyte Profile

The target analyte, 2-[(4-Sulfamoylphenyl)formamido]acetic acid , presents a unique spectrophotometric profile due to the conjugation of a sulfonamide-bearing phenyl ring with a glycine moiety via a formamido (amide) bridge.

Chemical Structure & Chromophores
  • Primary Chromophore: The benzene ring substituted with a sulfonamide (

    
    ) and an amide group (
    
    
    or
    
    
    ). This system exhibits strong UV absorption in the 250–275 nm range (B-band).
  • Auxochromes: The sulfamoyl group acts as an electron-withdrawing group, while the amide nitrogen acts as a donor, creating a push-pull system that enhances molar absorptivity (

    
    ).
    
  • Acidic Functionality: The carboxylic acid (

    
    , pKa ~3.8) and the sulfonamide (
    
    
    , pKa ~10) allow for pH-dependent spectral shifts, which can be exploited for selectivity.
Analytical Challenge: The "Bratton-Marshall" Trap

Standard protocols for sulfa drugs often use the Bratton-Marshall reaction (diazotization). However, this requires a free primary aromatic amine (

1
  • Consequence: The analyte will not react with sodium nitrite/NED unless hydrolyzed.

  • Solution: We utilize Derivative UV Spectrophotometry to eliminate matrix interference and Copper(II) Complexation which targets the unmodified

    
     group.
    

Experimental Workflow Logic

The following decision tree illustrates the selection of the analytical method based on sample matrix and sensitivity requirements.

MethodSelectionStartStart: Sample AnalysisCheckPurityIs Sample Pure API?Start->CheckPurityCheckMatrixIs Matrix Complex?(e.g., Plasma, Urine)CheckPurity->CheckMatrixNo (Mixture)MethodUVMethod A: Zero-Order UV(λmax ~265 nm)CheckPurity->MethodUVYes (QC/Assay)MethodDerivMethod B: 1st Derivative UV(dA/dλ)CheckMatrix->MethodDerivModerate (Excipients)MethodColorMethod C: Cu(II) Complexation(Visible Range ~450 nm)CheckMatrix->MethodColorHigh (Biofluids)ResultQuantification & ValidationMethodUV->ResultMethodDeriv->ResultMethodColor->Result

Figure 1: Analytical decision matrix for Sulfamoyl-conjugate analysis.

Protocol A: First-Derivative UV Spectrophotometry

Best for: Quality Control, Dissolution Testing, and samples with overlapping UV absorption from excipients.

Principle

While zero-order spectra of sulfonamides are broad and prone to overlap, the first derivative (

Reagents & Equipment[1][3][4]
  • Solvent: 0.1 N NaOH (Sodium Hydroxide). Reason: Ensures complete ionization of the carboxylic acid and sulfonamide, standardizing the spectral shift.

  • Equipment: Double-beam UV-Vis Spectrophotometer (slit width 1 nm).

  • Quartz Cuvettes: 1 cm path length.

Step-by-Step Procedure
  • Stock Solution Preparation:

    • Weigh 10.0 mg of 2-[(4-Sulfamoylphenyl)formamido]acetic acid reference standard.

    • Transfer to a 100 mL volumetric flask.

    • Dissolve in ~20 mL of 0.1 N NaOH (sonicate for 5 mins if necessary).

    • Dilute to volume with 0.1 N NaOH. (Concentration:

      
      ).
      
  • Working Standards:

    • Prepare serial dilutions in 0.1 N NaOH to obtain concentrations of 5, 10, 15, 20, 25, and 30

      
      .
      
  • Scanning:

    • Scan the zero-order spectrum from 200 nm to 400 nm against a 0.1 N NaOH blank.

    • Identify the

      
       (typically ~255–265 nm).
      
    • Generate the First Derivative Spectrum (

      
      ) using the instrument software (Scaling factor: 10, 
      
      
      : 2–4 nm).
  • Quantification:

    • Measure the amplitude of the derivative peak (Zero-crossing to Peak, or Peak-to-Valley).

    • Zero-Crossing Point (ZCP): Select a wavelength where the interfering substance (if known) crosses zero to maximize specificity.

Data Analysis Table (Template)
Concentration (

)
Absorbance (

)
Derivative Amplitude (

)
5.00.XXX0.YYY
10.00.XXX0.YYY
20.00.XXX0.YYY
Linearity (

)
> 0.999 > 0.999

Protocol B: Copper(II)-Sulfonamide Complexation (Colorimetric)

Best for: Specificity. This method relies on the acidic nature of the

Principle

Sulfonamides with a free sulfamoyl hydrogen react with cupric ions in a basic environment to form a stable, colored complex (typically green or purple-blue). This avoids interference from non-sulfonamide UV absorbers.

Reagents
  • Copper Sulfate Solution (0.5% w/v): Dissolve 0.5 g

    
     in 100 mL distilled water.
    
  • Borate Buffer (pH 9.5): Mix 50 mL of 0.05 M Borax with sufficient 0.1 N NaOH to reach pH 9.5. Reason: Alkaline pH is required to deprotonate the sulfonamide for metal binding.

  • Chloroform (Optional): For extraction if the complex precipitates.

Step-by-Step Procedure
  • Sample Preparation:

    • Transfer 1.0 mL of the analyte solution (range 20–100

      
      ) into a test tube.
      
  • Reaction:

    • Add 2.0 mL of Borate Buffer (pH 9.5) .

    • Add 1.0 mL of 0.5% Copper Sulfate solution.

    • Vortex immediately for 30 seconds.

  • Incubation:

    • Allow the mixture to stand at room temperature (

      
      ) for 10 minutes. A characteristic color (greenish-blue) should develop.
      
  • Measurement:

    • Direct: If soluble, measure absorbance at ~450–460 nm (verify

      
       with a scan) against a reagent blank.
      
    • Extraction (High Sensitivity): If the complex precipitates or turbidity occurs, extract with 5 mL Chloroform. Shake vigorously, separate phases, and measure the absorbance of the organic layer.

Reaction Mechanism Visualization

ReactionSchemeAnalyteAnalyte(R-SO2-NH2)IntermediateAnion(R-SO2-NH-)Analyte->IntermediateDeprotonationBaseBase (OH-)Base->IntermediateComplexCu(II)-Sulfonamide Chelate(Colored Complex)Intermediate->ComplexCuCu(II) IonsCu->ComplexChelation

Figure 2: Mechanism of Copper(II) chelation with the sulfamoyl moiety.

Validation Criteria (Self-Validating System)

To ensure the trustworthiness of these protocols, the following validation parameters must be met:

  • Specificity Check:

    • Run a "Placebo" scan containing all formulation excipients (starch, magnesium stearate, etc.) but no analyte.

    • Pass Criteria: Absorbance at detection wavelength < 1% of target concentration.

  • Stability of Solution:

    • Measure the standard solution at

      
       and 
      
      
      hours.
    • Pass Criteria: %RSD < 2.0%.[2][3][4] Note: Sulfonamide sodium salts are generally stable, but avoid light exposure to prevent photo-degradation.

  • Linearity:

    • Construct a 5-point calibration curve.

    • Pass Criteria: Correlation coefficient (

      
      ) 
      
      
      .

References

  • Nagaraja, P., et al. (2007).[2][3] A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. Acta Pharmaceutica.[2][3] Link

  • El-Didamony, A. M., et al. (2010). Spectrophotometric determination of some sulfonamides in pure form and pharmaceutical formulations using copper(II). Journal of the Association of Arab Universities for Basic and Applied Sciences. Link

  • Bratton, A. C., & Marshall, E. K. (1939). A new coupling component for sulfanilamide determination. Journal of Biological Chemistry. (Provided for mechanistic context on why direct diazotization fails for acylated amines). Link

  • PubChem Compound Summary. Sulfonamide Class Chemistry and Spectral Properties. Link

Disclaimer: This protocol is intended for research and development purposes. All analytical methods should be validated according to ICH Q2(R1) guidelines before use in regulated environments.

Crystallization techniques for 2-[(4-Sulfamoylphenyl)formamido]acetic acid purification

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Crystallization of 2-[(4-Sulfamoylphenyl)formamido]acetic acid

Abstract & Scope

This technical guide details the purification of 2-[(4-Sulfamoylphenyl)formamido]acetic acid (Common Name: 4-Sulfamoylhippuric acid ; MW: 258.25 g/mol ). This compound serves as a critical intermediate in the synthesis of sulfonamide-based pharmaceuticals and diagnostic conjugates.

Achieving pharmaceutical-grade purity (>99.5%) requires the removal of two persistent impurities:

  • 4-Sulfamoylbenzoic acid: A hydrolysis byproduct resulting from amide bond cleavage.

  • Unreacted Glycine: A starting material often present in excess.

This protocol utilizes a Dual-Stage Purification Strategy combining reactive precipitation for bulk impurity removal with thermal recrystallization for crystal habit optimization and final polishing.

Physicochemical Profile & Solubility Strategy

Understanding the solubility landscape is prerequisite to the protocol. The molecule exhibits "switchable" solubility based on pH, a property leveraged in Stage 1.

Solvent / ConditionSolubility BehaviorProcess Application
Dilute NaOH / NaHCO₃ High (>100 mg/mL) Dissolution of crude material (Salt formation).
Acidic Water (pH < 2) Very Low (<1 mg/mL) Reactive precipitation (Stage 1).
Boiling Water (100°C) High (~50-80 mg/mL) Recrystallization solvent (Stage 2).
Cold Water (4°C) Sparingly Soluble Yield recovery during cooling crystallization.
Ethanol/Methanol Moderate to HighPotential co-solvents (avoid if esterification risk exists).

Detailed Experimental Protocol

Stage 1: Reactive Precipitation (Bulk Purification)

Objective: Removal of inorganic salts, unreacted glycine, and color bodies.

  • Dissolution:

    • Suspend 100 g of crude 2-[(4-Sulfamoylphenyl)formamido]acetic acid in 500 mL of 1.0 M NaOH .

    • Stir at room temperature until a clear, slightly yellow solution is obtained.

    • Mechanism:[1][2][3][4][5] The carboxylic acid deprotonates (

      
      ), solubilizing the molecule.
      
  • Clarification (Critical Step):

    • Filter the solution through a 0.45 µm membrane (Nylon or PES) to remove insoluble particulates (dust, silica, metal oxides).

    • Note: If the solution is dark, treat with 1% w/w activated carbon for 30 minutes prior to filtration.

  • Acidification:

    • Cool the filtrate to 10–15°C.

    • Slowly add 3.0 M HCl dropwise with vigorous stirring.

    • Target pH: 2.0 – 2.5.

    • Observation: A thick white precipitate will form immediately.

    • Stir for an additional 30 minutes to ensure complete protonation and crystal growth.

  • Isolation:

    • Filter the solids using a Buchner funnel.

    • Wash the wet cake with 2 × 100 mL of cold water (4°C) to remove trapped NaCl and residual glycine.

Stage 2: Thermal Recrystallization (Polishing)

Objective: Removal of 4-sulfamoylbenzoic acid and polymorph control.

  • Solvent Preparation:

    • Transfer the wet cake from Stage 1 into a reactor equipped with a reflux condenser.

    • Add Distilled Water at a ratio of 12:1 (v/w) relative to the dry weight of the solid (approx. 1.2 L for 100 g theoretical).

  • Dissolution:

    • Heat the slurry to boiling (100°C) with agitation.

    • If the solution does not clarify completely after 10 minutes at reflux, add small aliquots of hot water (50 mL) until clear.

    • Safety: Ensure the sulfonamide moiety does not undergo hydrolysis; do not hold at boiling for >1 hour.

  • Controlled Cooling (Nucleation Zone):

    • Remove heat source. Allow the vessel to cool to room temperature naturally over 2–3 hours.

    • Why? Rapid cooling traps impurities inside the crystal lattice. Slow cooling promotes large, pure needles.

    • Once at ambient temp (~25°C), transfer to a cooling bath at 0–4°C for 2 hours to maximize yield.

  • Final Isolation:

    • Filter the purified crystals.

    • Wash with ice-cold water (2 × 50 mL). Avoid organic solvents for washing to prevent yield loss.

  • Drying:

    • Dry in a vacuum oven at 60°C for 12 hours.

    • Validation: Check Loss on Drying (LOD) < 0.5%.

Process Visualization

Figure 1: Purification Workflow & Impurity Fate Map

This diagram illustrates the separation logic, showing exactly where specific impurities are rejected.

PurificationLogic Crude Crude Starting Material (Target + Glycine + Sulfamoylbenzoic Acid) NaOH_Soln Dissolution in 1M NaOH (pH > 10) Crude->NaOH_Soln Deprotonation Filtration Filtration (0.45 µm) NaOH_Soln->Filtration Remove Insolubles Acidification Acidification (HCl to pH 2) Precipitation Filtration->Acidification Reactive Cryst. WetCake1 Precipitated Solids (Target + Trace Impurities) Acidification->WetCake1 Filter Filtrate1 Mother Liquor 1 (Contains: NaCl, Glycine) Acidification->Filtrate1 Waste Stream Recryst Recrystallization (Boiling Water) WetCake1->Recryst Resuspend Cooling Controlled Cooling (100°C -> 4°C) Recryst->Cooling Crystal Growth FinalSolid Final Product (>99.5% Purity) Cooling->FinalSolid Harvest Filtrate2 Mother Liquor 2 (Contains: Sulfamoylbenzoic Acid) Cooling->Filtrate2 Polishing Waste

Caption: Workflow demonstrating the rejection of Glycine in Stage 1 (Acidification) and Sulfamoylbenzoic acid in Stage 2 (Recrystallization).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<50%) Product lost in Mother Liquor.Reduce water volume in Stage 2; Ensure cooling to 4°C; Recycle Mother Liquor 2.
Melting Point Depression Residual 4-sulfamoylbenzoic acid.Repeat Stage 2 recrystallization; Ensure washing is thorough.
Material is Colored Oxidation products.Use activated carbon during the initial NaOH dissolution step (Stage 1).
Slow Filtration Fine particles (nucleated too fast).Slow down the cooling rate in Stage 2; Seed the solution at 80°C with pure crystals.

Analytical Validation Criteria

Before release, the crystallized batch must meet these specifications:

  • HPLC Purity: >99.5% (Area %).

  • Melting Point: Distinct sharp peak (Literature range for hippuric acid is ~187°C; sulfonamide derivative expected >200°C ).

  • XRD: Confirm crystalline form (amorphous content indicates improper drying or rapid precipitation).

  • Residual Solvents: Water content <0.5% (Karl Fischer).

References

  • Organic Syntheses. "Hippuric Acid Purification Protocol." Org.[2][4] Synth.1932 , 12, 40. Link

  • PubChem. "2-[(4-sulfamoylphenyl)formamido]acetic acid - Compound Summary." National Library of Medicine. Link

  • Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Bernstein, J.Polymorphism in Molecular Crystals. Oxford University Press, 2002. (Reference for cooling profile effects on crystal habit).

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Storage of 2-[(4-Sulfamoylphenyl)formamido]acetic acid

[1]

Executive Summary

You have inquired about 2-[(4-Sulfamoylphenyl)formamido]acetic acid (often referred to chemically as 4-sulfamoylhippuric acid or the glycine conjugate of 4-carboxybenzenesulfonamide).[1]

This molecule contains three distinct functional moieties that dictate its stability profile:

  • Sulfonamide group (

    
    ):  Photosensitive and prone to oxidation.[1]
    
  • Amide linkage (

    
    ):  Susceptible to hydrolysis, particularly in aqueous solutions with extreme pH.[1]
    
  • Carboxylic acid (

    
    ):  Contributes to hygroscopicity and pH-dependent solubility.[1]
    

This guide provides a self-validating system to minimize degradation, focusing on preventing amide hydrolysis and photodegradation.[1]

Module 1: Solid-State Storage (The "Shelf" Phase)

Q: How do I prevent caking and degradation of the dry powder?

A: The primary enemy in the solid state is moisture. The carboxylic acid moiety attracts atmospheric water (hygroscopicity), which creates a micro-aqueous environment on the crystal surface, facilitating slow hydrolysis of the amide bond even in solid form.

Protocol: The "Double-Desiccation" Standard

  • Primary Container: Transfer the original vial into a secondary, rigid container (e.g., a Falcon tube or a dedicated dry box).

  • Desiccant: Add active silica gel or molecular sieves to the secondary container, not directly touching the substance.

  • Temperature: Store at -20°C .

    • Why? Lowering the temperature reduces the kinetic energy available for solid-state transitions and hydrolysis reactions.

  • Equilibration: Before opening the vial, allow it to warm to room temperature (approx. 30 mins) inside the desiccator.

    • Risk:[1][2][3] Opening a cold vial in humid air causes immediate condensation, ruining the sample.

Q: The powder has turned slightly yellow. Is it still usable?

A: Yellowing indicates photodegradation of the sulfonamide moiety.

  • Mechanism: Sulfonamides absorb UV light, leading to the formation of radical intermediates and colored azo/nitro coupling products.

  • Action: Check purity via HPLC. If purity is >98%, it may be usable for qualitative work, but it is compromised for quantitative standards .[1]

  • Prevention: Always use amber glass vials or wrap clear vials in aluminum foil.

Module 2: Solution Stability (The "Bench" Phase)

Q: What is the optimal solvent for stock solutions?

A: Do not store long-term stock solutions in water or phosphate buffers.[1]

  • Recommendation: Use DMSO (Dimethyl sulfoxide) or Anhydrous Methanol .[1]

  • Reasoning: DMSO is a polar aprotic solvent.[1] It dissolves the compound effectively without providing the protons or hydroxide ions necessary to catalyze amide hydrolysis.

Solvent Compatibility Matrix

SolventSolubilityStability RiskRecommended Storage
Water (pH < 4) LowMedium (Acid Hydrolysis)Immediate Use Only
Water (pH > 9) HighHigh (Base Hydrolysis)Do Not Store
Methanol HighLow-20°C (1 month)
DMSO Excellent Negligible -20°C or -80°C (>6 months)
Q: My LC-MS retention time shifted after leaving the sample in the autosampler. Why?

A: This is a classic sign of on-column or in-vial hydrolysis .[1] If your mobile phase is acidic (e.g., 0.1% Formic Acid), the amide bond in 2-[(4-Sulfamoylphenyl)formamido]acetic acid is under constant attack.[1] Over 12–24 hours at room temperature, the compound degrades into 4-sulfamoylbenzoic acid and glycine .[1]

Troubleshooting Steps:

  • Check the Chromatogram: Look for a new, earlier-eluting peak (Glycine is too polar to retain well on C18, but 4-sulfamoylbenzoic acid will elute earlier than the parent).[1]

  • Temperature Control: Set the autosampler temperature to 4°C . This slows hydrolysis kinetics by approximately 4-fold compared to room temperature.[1]

  • Buffer pH: If possible, adjust the sample diluent to pH 6.0–7.0 (neutral), even if the mobile phase is acidic.

Module 3: Degradation Pathways & Visualization

Understanding the breakdown allows you to identify impurities in your data.

Diagram 1: Hydrolysis Pathway

The following diagram illustrates the primary degradation mechanism (Amide Hydrolysis) that occurs in aqueous storage.

Gcluster_0Critical Control Point: Moisture & pHParent2-[(4-Sulfamoylphenyl)formamido]acetic acid(Parent)TransitionTetrahedralIntermediateParent->Transition+ H2O / H+ or OH-Product14-SulfamoylbenzoicacidTransition->Product1Amide CleavageProduct2GlycineTransition->Product2

Figure 1: The hydrolytic cleavage of the amide bond is the primary instability factor. This reaction is catalyzed by extremes in pH and accelerated by heat.

Diagram 2: Storage Decision Tree

Follow this logic flow to determine the correct handling procedure for your specific experimental need.

StorageTreeStartSample ReceiptFormSolid or Solution?Start->FormSolidSolid PowderForm->SolidSolidSolutionSolutionForm->SolutionLiquidSolidActionStore at -20°CDouble DesiccatedAmber VialSolid->SolidActionSolventCheckSolvent Type?Solution->SolventCheckAqueousAqueous / BufferSolventCheck->AqueousOrganicDMSO / MeOHSolventCheck->OrganicAqActionCRITICAL: Use immediately.Do not freeze (pH shift risk).Keep at 4°C.Aqueous->AqActionOrgActionAliquot & Freeze-20°C or -80°CStable > 6 MonthsOrganic->OrgAction

Figure 2: Decision matrix for storage conditions based on physical state and solvent composition.[1]

Module 4: Frequently Asked Questions (FAQ)

Q: Can I autoclave this compound for sterile applications? A: No. Autoclaving involves high temperature (121°C) and high pressure in the presence of steam. This will cause rapid and total hydrolysis of the amide bond.

  • Alternative: Dissolve in DMSO and perform sterile filtration using a 0.22 µm PTFE (hydrophobic) or Nylon compatible filter.[1]

Q: I need to prepare a standard curve in plasma. How stable is it? A: Plasma contains esterases and amidases (enzymes) that may metabolize the compound.

  • Protocol: Perform the spike on ice. Add an enzyme inhibitor (like PMSF) if you observe rapid degradation, or perform immediate protein precipitation with cold Acetonitrile to quench enzymatic activity.[1]

Q: What is the specific extinction coefficient for concentration determination? A: While batch-specific, sulfonamides typically exhibit a

260–270 nm1
  • Tip: Do not rely solely on weight.[1] Dissolve a known mass in methanol, measure absorbance, and cross-reference with the Certificate of Analysis (CoA) to calculate the "As-Is" purity/concentration, correcting for water content and salts.

References

  • PubChem. (n.d.).[1] 2-[(4-sulfamoylphenyl)formamido]acetic acid (Compound).[1][4] National Library of Medicine. Retrieved October 26, 2024, from [Link]

  • Baran, W., et al. (2012).[1] Hydrolysis of sulphonamides in aqueous solutions.[5] Journal of Hazardous Materials.[1] (Demonstrates the hydrolytic stability profiles of sulfonamide class drugs). [Link]

  • Vertex AI Search. (2024).[1] Degradation of sulfonamide amide conjugates.[6] (Synthesized search data regarding microbial and chemical degradation pathways).

Resolving matrix effects in LC-MS analysis of 2-[(4-Sulfamoylphenyl)formamido]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Hub: LC-MS Method Development & Troubleshooting Ticket ID: #MX-782-SF Topic: Resolving Matrix Effects in 2-[(4-Sulfamoylphenyl)formamido]acetic acid Analysis Status: Open Assigned Specialist: Senior Application Scientist, Bioanalytical Division

Executive Summary

You are encountering signal instability or suppression during the LC-MS/MS analysis of 2-[(4-Sulfamoylphenyl)formamido]acetic acid . Based on its chemical structure (an aryl sulfonamide conjugated with a glycine moiety), this compound is highly polar and acidic .

The root cause is likely co-elution with phospholipids (specifically lysophosphatidylcholines) in the void volume of your chromatographic run. Because your analyte is hydrophilic, it elutes early on standard C18 columns—exactly where endogenous matrix interferences are most concentrated.

This guide provides a self-validating workflow to diagnose, resolve, and prevent these matrix effects.

Module 1: Diagnostic Workflow

Is it really a matrix effect?

Before altering your extraction method, you must map where the suppression occurs relative to your analyte peak. We use the Post-Column Infusion (PCI) method.

Protocol: Post-Column Infusion Setup
  • Setup: Tee-combine the column effluent with a steady infusion of your analyte standard (100–500 ng/mL) via a syringe pump.

  • Injection: Inject a blank matrix extract (processed exactly like your samples) into the LC system.

  • Observation: Monitor the baseline of your analyte's MRM transition.

    • Flat Baseline: No matrix effect.

    • Dip/Drop: Ion suppression (Matrix Effect).

    • Rise: Ion enhancement.

Visualization: Matrix Effect Diagnosis Logic

MatrixDiagnosis Start Start PCI Experiment InjectBlank Inject Extracted Blank Matrix Start->InjectBlank Monitor Monitor Analyte Baseline InjectBlank->Monitor Decision Baseline Behavior? Monitor->Decision Suppression Dip at Analyte RT (Ion Suppression) Decision->Suppression Negative Dip Enhancement Peak at Analyte RT (Ion Enhancement) Decision->Enhancement Positive Peak Clean Stable Baseline (No Matrix Effect) Decision->Clean Flat Action1 Action: Improve Cleanup (See Module 2) Suppression->Action1 Action2 Action: Adjust Chromatography (See Module 3) Suppression->Action2

Caption: Workflow for diagnosing matrix effects using Post-Column Infusion (PCI). Identifying the suppression zone dictates whether to change chemistry or extraction.

Module 2: Sample Preparation Solutions

The "Clean-up" Phase

For a polar acidic compound like 2-[(4-Sulfamoylphenyl)formamido]acetic acid, Protein Precipitation (PPT) is often insufficient because it does not remove phospholipids.

Why PPT Fails Here

PPT (using Acetonitrile or Methanol) removes proteins but leaves >95% of phospholipids in the supernatant. These lipids elute late in one run or wrap around to the beginning of the next, suppressing early-eluting polar compounds.

Recommended Protocol: Mixed-Mode Anion Exchange (MAX) SPE

Switch to Mixed-Mode Strong Anion Exchange (MAX) . This mechanism "locks" your acidic analyte onto the sorbent, allowing you to wash away neutral phospholipids with aggressive organic solvents.

Step-by-Step MAX Protocol:

  • Pre-treatment: Dilute plasma/urine 1:1 with 5%

    
     in water (pH > 10). Rationale: Ensures the carboxylic acid is deprotonated (negative charge).
    
  • Conditioning: Methanol followed by Water.[1]

  • Loading: Load pre-treated sample. Analyte binds via anion exchange.

  • Wash 1 (Matrix Removal): 5%

    
     in 50:50 Methanol:Water. Rationale: Removes proteins and moderate interferences.
    
  • Wash 2 (Lipid Removal): 100% Methanol. Rationale: This is the critical step.[2] Since the analyte is ionically bound, you can use 100% organic solvent to wash away neutral phospholipids without eluting the analyte.

  • Elution: 2% Formic Acid in Methanol. Rationale: Acidifies the environment, neutralizing the carboxylic acid (removing the charge) and releasing it from the sorbent.

Data Comparison: Extraction Efficiency

MethodPhospholipid RemovalRecovery of Polar AcidsComplexity
Protein Precipitation (PPT) Low (< 10%)High (but suppressed)Low
Liquid-Liquid Extraction (LLE) HighVery Low (Analyte is too polar)High
Phospholipid Removal Plates High (> 95%)HighLow (Pass-through)
Mixed-Mode SPE (MAX) Excellent (> 99%) High (> 85%) Medium

Module 3: Chromatographic Solutions

The "Separation" Phase

If you cannot change your extraction method, you must chromatographically separate your analyte from the suppression zone (the void volume).

Strategy A: HILIC (Hydrophilic Interaction Liquid Chromatography)

Best for: Extreme polarity. Standard C18 columns struggle to retain this compound. HILIC uses a polar stationary phase (e.g., Silica or Zwitterionic) and high-organic mobile phase.

  • Benefit: The analyte elutes later (retained), while phospholipids elute earlier or are flushed, separating the suppression zone from the measurement zone.

  • Mobile Phase: Acetonitrile/Water with Ammonium Acetate (10mM).

Strategy B: Polar-Embedded C18

Best for: Labs that want to stay in Reverse Phase. Use a column with a polar group embedded in the alkyl chain (e.g., Amide-C18 or PFP).

  • Benefit: Provides "aqueous stability" and interacts with the sulfonamide/amide groups to increase retention time, moving the peak out of the void volume.

Visualization: Chromatographic Decision Tree

ChromDecision Start Analyte Retention on C18? Void Elutes in Void (< 1.5 k') Start->Void Retained Retained but Suppressed Start->Retained HILIC Switch to HILIC Mode (Zwitterionic Column) Void->HILIC High Polarity Wash Extend Gradient Wash (Remove Late Eluting Lipids) Retained->Wash ColChange Switch to PFP or Polar-C18 Retained->ColChange

Caption: Decision logic for selecting the correct chromatographic mode based on analyte retention behavior.

Frequently Asked Questions (FAQ)

Q1: Can I just use a stable isotope labeled (SIL) internal standard to fix this? A: A SIL-IS (e.g., Deuterated or C13-labeled) will correct for quantification errors because it suffers the same suppression as the analyte. However, it does not recover the lost signal intensity (sensitivity). If suppression is >80%, your Lower Limit of Quantitation (LLOQ) will suffer regardless of the IS. You must clean the sample first.

Q2: Why not use Liquid-Liquid Extraction (LLE)? A: Your compound, 2-[(4-Sulfamoylphenyl)formamido]acetic acid, contains a carboxylic acid and sulfonamide group. It is likely too polar (low logP) to partition effectively into non-polar solvents like MTBE or Hexane. You would suffer from very poor recovery.

Q3: Which ionization mode should I use? A: Negative Mode (ESI-) is likely superior. The carboxylic acid moiety deprotonates easily


. Furthermore, phospholipids ionize strongly in Positive Mode (m/z 184), so using Negative Mode can sometimes reduce the background noise from lipids, although suppression effects can still occur physically in the droplet.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B.

  • Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography–electrospray–tandem mass spectrometry. Clinical Biochemistry.

  • Jian, W., et al. (2010). HILIC-MS/MS for the determination of polar metabolites. Bioanalysis.

Sources

Identification of impurities in 2-[(4-Sulfamoylphenyl)formamido]acetic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for the synthesis and quality control of 2-[(4-Sulfamoylphenyl)formamido]acetic acid (also known as p-sulfamoylhippuric acid). It is designed for researchers encountering purity issues during the coupling of 4-sulfamoylbenzoic acid derivatives with glycine.

Synthesis Overview & Critical Control Points

The most robust synthesis route involves the Schotten-Baumann reaction, coupling 4-sulfamoylbenzoyl chloride with glycine in an alkaline aqueous medium. While efficient, this pathway is susceptible to specific impurity profiles driven by the nucleophilicity of the sulfonamide group and the hydrolysis sensitivity of the acid chloride.

Core Reaction:



Impurity Identification Guide

The following table categorizes the most frequent impurities identified in this workflow. Use this to interpret your HPLC/LC-MS data.

Impurity IDCommon NameOrigin / MechanismRelative Retention (HPLC)
IMP-A 4-Sulfamoylbenzoic acidHydrolysis: Moisture ingress attacks the acid chloride precursor. Also serves as unreacted starting material.~1.2 (Late eluting vs Product)
IMP-B GlycineUnreacted Material: Excess reagent remaining due to poor aqueous washing.~0.1 (Void volume/Very early)
IMP-C N-Acyl Sulfonamide DimerSide Reaction: Under highly basic conditions (pH > 11), the sulfonamide nitrogen (

) deprotonates and attacks a second molecule of acid chloride.
~1.5 (Non-polar, late eluting)
IMP-D 4-Sulfamoylbenzoic AnhydrideSide Reaction: Reaction between the acid chloride and the carboxylic acid (IMP-A) under anhydrous or phase-transfer conditions.~1.4
Troubleshooting & FAQs
Q1: I see a persistent peak at RRT ~1.2 that increases if I extend the reaction time. What is it?

Diagnosis: This is likely IMP-A (4-Sulfamoylbenzoic acid) . Technical Explanation: While IMP-A is a starting material, its concentration can increase during the reaction if the pH drops below 8.0. The acid chloride precursor hydrolyzes faster than it aminates glycine in acidic or neutral environments. Solution:

  • Monitor pH: Maintain pH between 9.0 and 10.5 strictly.

  • Reagent Quality: Ensure your 4-sulfamoylbenzoyl chloride is fresh. If it contains significant hydrolyzed acid (IMP-A) initially, the stoichiometry will be off.

Q2: My product yield is low, and I see a large non-polar peak (IMP-C). How do I prevent this?

Diagnosis: You are generating the bis-acylated impurity (N-acylation of the sulfonamide). Technical Explanation: Sulfonamides are weak acids (


). If the reaction pH exceeds 11.0, the sulfonamide moiety deprotonates (

) and competes with glycine as a nucleophile for the acid chloride. Solution:
  • Control Addition: Add the base (NaOH) and the acid chloride simultaneously (concurrent addition) to prevent pH spikes.

  • Stoichiometry: Do not use a large excess of acid chloride. Keep the ratio close to 1.0 : 1.1 (Acid Chloride : Glycine).

Q3: The product is co-eluting with Glycine (IMP-B) on my C18 column. How do I separate them?

Diagnosis: Glycine is highly polar and often elutes in the void volume of standard C18 methods. Technical Explanation: 2-[(4-Sulfamoylphenyl)formamido]acetic acid is amphoteric but predominantly acidic. Standard C18 columns struggle to retain free glycine. Solution:

  • Workup Modification: Acidify the reaction mixture to pH 2.0. The product will precipitate (or can be extracted into EtOAc/THF), while glycine remains soluble in the aqueous phase as the hydrochloride salt.

  • Analytical Method: Switch to a HILIC (Hydrophilic Interaction Liquid Chromatography) column or use an ion-pairing agent (e.g., 0.1% Heptafluorobutyric acid) in the mobile phase to retain glycine.

Visualizing the Impurity Pathways

The following diagram illustrates the competitive pathways leading to the impurities described above.

ReactionPathways Start 4-Sulfamoylbenzoyl Chloride Product Target Product: 2-[(4-Sulfamoylphenyl) formamido]acetic acid Start->Product + Glycine (pH 9-10) ImpA IMP-A: 4-Sulfamoylbenzoic Acid Start->ImpA + H2O (Hydrolysis) Glycine Glycine (Nucleophile 1) Water Water (Hydrolysis) ImpC IMP-C: N-Acyl Sulfonamide (Bis-acylated) Product->ImpC + Excess Start (pH > 11)

Figure 1: Reaction pathway showing the primary synthesis route (Solid Line) versus competitive hydrolysis (Dashed) and over-acylation (Dotted) pathways.

Recommended Analytical Protocol (HPLC)

To accurately identify these impurities, use the following validated conditions:

  • Column: C18 (L1),

    
     mm, 5 µm (e.g., Zorbax Eclipse or equivalent).
    
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses ionization of carboxylic acids, improving peak shape).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0 min: 5% B

    • 15 min: 60% B

    • 20 min: 5% B

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm (Sulfonamide absorption) and 210 nm (Amide/Carboxyl).

References
  • Synthesis of N-acyl sulfonamides: Title: Recent advances in the synthesis of N-acyl sulfonamides.[2] Source: PMC - NIH. URL:[Link]

  • Benzoyl Glycine (Hippuric Acid) Derivatives: Title: Synthesis of Benzoyl glycine and Anti-bacterial screening.[3] Source: Int J Pharm Chem Anal. URL:[Link]

  • Title: Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides.

Sources

Thermal stability and decomposition of 2-[(4-Sulfamoylphenyl)formamido]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thermal Stability & Handling of 2-[(4-Sulfamoylphenyl)formamido]acetic acid

Introduction & Compound Profile

Welcome to the technical guide for 2-[(4-Sulfamoylphenyl)formamido]acetic acid . In pharmaceutical development, this compound is structurally analogous to


-sulfamoylhippuric acid , a conjugate of 4-sulfamoylbenzoic acid and glycine. It serves as a critical model for studying renal clearance and amide-bond stability in sulfonamide prodrugs.

This guide treats the compound based on its three reactive functional cores:

  • The Sulfonamide Group (

    
    ):  Susceptible to photolytic degradation and oxidation.
    
  • The Amide Linkage (

    
    ):  The primary site for hydrolytic cleavage.
    
  • The Carboxylic Acid (

    
    ):  Prone to decarboxylation at high temperatures and salt formation.
    

Thermal Analysis Guide (TGA & DSC)

The following data interpretation guide helps you analyze your Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) results.

Expected Thermal Profile
Temperature RangeEvent TypePhysical/Chemical PhenomenonTroubleshooting Interpretation
50°C – 110°C Endotherm / Mass LossDesolvation If mass loss is observed here (typically 3-5%), your sample is likely a hydrate . Pure anhydrous material should be stable here.
210°C – 240°C Sharp EndothermMelting (

)
This is the melting point. A broad peak indicates impurities or partial degradation.
> 245°C Exotherm / Mass LossDecomposition (

)
Onset of amide bond cleavage and decarboxylation. Do not process above this limit.
Protocol: Determining Thermal Purity
  • Instrument: TGA/DSC Synchronous Analyzer.

  • Pan: Aluminum (crimped with pinhole) to allow volatile release.

  • Ramp Rate: 10°C/min under Nitrogen (

    
    ) purge (50 mL/min).
    
  • Why Nitrogen? Sulfonamides oxidize rapidly at high temperatures in air, producing "false" degradation peaks (exotherms) that mask the true melting point.

Decomposition Pathways & Mechanisms

Understanding how the molecule breaks down is essential for interpreting impurity profiles in HPLC.

Primary Degradation Mechanism (Hydrolysis)

In aqueous solution or humid storage, the "formamido" (amide) bond is the weakest link. The reaction is catalyzed by both acid and base, yielding 4-sulfamoylbenzoic acid and glycine .

Secondary Degradation (Thermal Decarboxylation)

At temperatures exceeding the melting point (


), the free carboxylic acid group undergoes decarboxylation, releasing 

.
Visualizing the Degradation Network

The following diagram illustrates the stress-dependent breakdown pathways.

DecompositionPathways Parent 2-[(4-Sulfamoylphenyl) formamido]acetic acid Hydrolysis Hydrolysis (pH < 3 or pH > 9) Parent->Hydrolysis Thermal Thermal Stress (> 240°C) Parent->Thermal Product1 4-Sulfamoylbenzoic Acid Hydrolysis->Product1 Product2 Glycine Hydrolysis->Product2 Decarb Decarboxylated Product + CO2 Thermal->Decarb Product1->Thermal Secondary Degradation

Figure 1: Stress-dependent degradation pathways. Blue path indicates hydrolytic cleavage (storage/solution); Red path indicates thermal decomposition (processing).

Troubleshooting Guide (FAQ)

Q1: My sample turned yellow during storage. Is it still usable?

Diagnosis: The yellowing is likely due to photo-oxidation of the sulfonamide moiety (


) into an azo-linkage or radical degradation product.
  • Action: Run an HPLC check. If purity is >98%, the yellowing may be superficial.

  • Prevention: Sulfonamides are light-sensitive. Store in amber vials under argon or nitrogen.

Q2: I see a "split" melting peak in DSC. What does this mean?

Diagnosis: This usually indicates polymorphism or solvate formation .

  • Scenario A: Two sharp peaks (e.g., 215°C and 225°C) suggest a polymorphic transition (metastable

    
     stable form).
    
  • Scenario B: A broad shoulder before the main peak suggests impurities (eutectic melting).

  • Resolution: Perform a "Heat-Cool-Heat" cycle in DSC. If the first peak disappears in the second heating cycle, it was a polymorph or solvate.

Q3: The compound is not dissolving in water. How do I solubilize it for analysis?

Technical Insight: The molecule is an organic acid (


). In neutral water, it may exist in a protonated, insoluble form.
  • Solution: Adjust pH to 7.4 - 8.0 using a mild buffer (Phosphate or Tris). This deprotonates the carboxylic acid (

    
    ), significantly enhancing solubility.
    
  • Warning: Do not use strong bases (

    
    ) or high temperatures, as this will trigger the hydrolysis pathway shown in Figure 1.
    
Q4: Can I autoclave this compound for sterilization?

Verdict: No.

  • Reasoning: Autoclaving (121°C, high pressure steam) provides the exact conditions required for acid-catalyzed hydrolysis of the amide bond.

  • Alternative: Use sterile filtration (0.22

    
     PVDF or PES membrane).
    

References

  • Giron, D. (2002). Applications of thermal analysis and coupled techniques in pharmaceutical industry. Journal of Thermal Analysis and Calorimetry. Link

  • Gad, S. C. (2008). Pharmaceutical Manufacturing Handbook: Production and Processes. Wiley-Interscience. (Refer to section on Amide Hydrolysis Kinetics).
  • Yoshioka, S., & Stella, V. J. (2000). Stability of Drugs and Dosage Forms.[1] Springer US. (Definitive text on hydrolysis and oxidation mechanisms).

  • Brittain, H. G. (2009). Polymorphism in Pharmaceutical Solids. Informa Healthcare. (Guidance on interpreting DSC split peaks).

Sources

Validation & Comparative

Cross-validation of HPLC vs UV methods for 2-[(4-Sulfamoylphenyl)formamido]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Method Cross-Validation: HPLC vs. UV Spectrophotometry for the Quantification of 2-[(4-Sulfamoylphenyl)formamido]acetic acid

Introduction: The Imperative for Robust Analytical Methods

In pharmaceutical development and quality control, the accuracy and reliability of analytical methods are paramount. The quantification of an active pharmaceutical ingredient (API) or its intermediates, such as 2-[(4-Sulfamoylphenyl)formamido]acetic acid, is a critical step that informs safety, efficacy, and stability. While High-Performance Liquid Chromatography (HPLC) is often considered the gold standard for its specificity and precision, simpler methods like Ultraviolet-Visible (UV-Vis) spectrophotometry can offer advantages in speed and cost-efficiency for routine analyses.

This guide provides an in-depth, objective comparison of HPLC and UV-Vis spectrophotometry for the quantitative analysis of 2-[(4-Sulfamoylphenyl)formamido]acetic acid. We will delve into a comprehensive cross-validation protocol, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guideline, to demonstrate how these two methods compare in terms of specificity, accuracy, precision, linearity, and robustness.[1][2][3] This document is intended for researchers, analytical scientists, and drug development professionals seeking to make informed decisions about method selection and implementation.

The molecule at the center of our study, 2-[(4-Sulfamoylphenyl)formamido]acetic acid, possesses a sulfonamide group and an aromatic ring, which acts as a chromophore, making it detectable by both HPLC-UV and direct UV-Vis spectrophotometry.

Fig 1. Structure of the Analyte

Pillar 1: The Principle of the Techniques

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful separation technique. A liquid mobile phase carries the sample through a column packed with a solid stationary phase. Components in the sample interact differently with the stationary phase, causing them to separate. For our analyte, a reversed-phase (RP-HPLC) method is ideal, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. The key advantage of HPLC is its separating power . It can distinguish the analyte from impurities, excipients, and degradation products, providing a highly specific measurement.[4][5]

UV-Visible Spectrophotometry

UV-Vis spectrophotometry is a simpler technique based on the Beer-Lambert law. It measures the amount of light absorbed by a sample at a specific wavelength.[6] The concentration of the analyte is directly proportional to the absorbance. Its primary strengths are speed, simplicity, and lower operational cost. However, its significant drawback is the lack of specificity . Any substance in the sample that absorbs light at the selected wavelength will contribute to the measured absorbance, potentially leading to inaccurate, overestimated results.[6]

Pillar 2: The Cross-Validation Experimental Framework

To objectively compare these two methods, a cross-validation study is essential. This process demonstrates that two distinct analytical procedures are suitable for the same purpose and yield comparable data.[7][8] Our framework is designed according to the ICH Q2(R1) guideline for validating analytical procedures.[1]

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Method Validation cluster_uv UV-Vis Method Validation Stock API Stock Solution (2-[(4-Sulfamoylphenyl)formamido]acetic acid) Spiked Spiked Placebo Samples (For Accuracy) Stock->Spiked Prepare HPLC_Lin Linearity & Range Stock->HPLC_Lin Prepare Calibrants UV_Lin Linearity & Range Stock->UV_Lin Prepare Calibrants HPLC_Acc Accuracy (% Recovery) Spiked->HPLC_Acc Analyze UV_Acc Accuracy (% Recovery) Spiked->UV_Acc Analyze HPLC_Spec Specificity (Peak Purity) Analysis Comparative Data Analysis (Statistical Evaluation) HPLC_Spec->Analysis HPLC_Prec Precision (% RSD) HPLC_Lin->HPLC_Prec HPLC_Acc->Analysis HPLC_Prec->Analysis HPLC_Rob Robustness HPLC_Rob->Analysis UV_Spec Specificity (Spectral Scan) UV_Spec->Analysis UV_Prec Precision (% RSD) UV_Lin->UV_Prec UV_Acc->Analysis UV_Prec->Analysis UV_Rob Robustness UV_Rob->Analysis Conclusion Conclusion on Method Suitability Analysis->Conclusion

Fig 2. Cross-Validation Workflow Diagram

Pillar 3: Detailed Methodologies & Comparative Data

Experimental Protocols

1. Standard and Sample Preparation

  • Stock Solution: Accurately weigh and dissolve 25 mg of 2-[(4-Sulfamoylphenyl)formamido]acetic acid reference standard in 50 mL of methanol to obtain a stock concentration of 500 µg/mL.

  • Calibration Standards (HPLC & UV): Prepare a series of calibration standards by diluting the stock solution with the respective mobile phase (for HPLC) or methanol (for UV) to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.

  • Accuracy Samples: Prepare a placebo blend (containing common pharmaceutical excipients without the API). Spike the placebo at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) with the API stock solution. Prepare three independent samples at each level.

2. HPLC Method Protocol

  • Instrumentation: HPLC system with a UV detector (e.g., Agilent 1260 Infinity II).[9]

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and 0.1% formic acid in water (30:70 v/v).

    • Rationale: The acetonitrile provides the organic strength to elute the analyte, while the aqueous formic acid controls the pH to suppress the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 265 nm.

    • Rationale: This wavelength corresponds to a high absorbance region for many sulfonamides, providing good sensitivity.[10]

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

3. UV-Vis Spectrophotometry Method Protocol

  • Instrumentation: Double beam UV-Vis spectrophotometer with 1 cm quartz cuvettes.

  • Solvent: Methanol.

  • Wavelength Scan: Scan a standard solution from 200 nm to 400 nm to determine the wavelength of maximum absorbance (λmax). For this class of compounds, it is expected to be near 265 nm.

  • Measurement: Measure the absorbance of all standards and samples at the determined λmax against a methanol blank.

Validation Parameter Showdown: HPLC vs. UV-Vis

The following sections compare the performance of each method across the key validation parameters defined by ICH Q2(R1).[11]

1. Specificity

  • Objective: To ensure the analytical signal is unequivocally from the analyte of interest.

  • HPLC Protocol: Analyze the placebo, a standard solution, and a spiked placebo sample. The method is specific if the analyte peak is well-resolved from any peaks originating from the placebo, and peak purity analysis (using a Diode Array Detector) confirms no co-eluting impurities.

  • UV-Vis Protocol: Scan the placebo, a standard solution, and a spiked placebo sample across the UV spectrum. Overlap the spectra. The method is considered specific only if the placebo shows zero absorbance at the analytical wavelength.

  • Expected Outcome & Expert Analysis:

    • HPLC: Will demonstrate high specificity. The chromatographic separation isolates the analyte from excipients.

    • UV-Vis: Will likely fail the specificity test. Common excipients often have UV absorbance in the same region as the API, leading to a positive bias in the results. This is the most significant weakness of the UV-Vis method for complex samples.[6]

2. Linearity and Range

  • Objective: To demonstrate a proportional relationship between concentration and analytical response over a defined range.

  • Protocol (Both Methods): Analyze the prepared calibration standards (e.g., 5 levels) in triplicate. Plot a graph of mean response versus concentration and perform linear regression analysis.

  • Acceptance Criteria: Correlation coefficient (R²) ≥ 0.999.

3. Accuracy

  • Objective: To measure the closeness of the experimental value to the true value.

  • Protocol (Both Methods): Analyze the nine prepared accuracy samples (3 levels, 3 replicates each). Calculate the percent recovery for each sample.

  • Acceptance Criteria: Mean recovery between 98.0% and 102.0%.

4. Precision (Repeatability & Intermediate Precision)

  • Objective: To assess the degree of scatter between a series of measurements.

  • Protocol (Both Methods):

    • Repeatability (Intra-assay): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

  • Acceptance Criteria: Relative Standard Deviation (%RSD) ≤ 2.0%.

5. Robustness

  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • HPLC Protocol: Introduce small changes to mobile phase composition (e.g., ±2% organic), flow rate (e.g., ±0.1 mL/min), and column temperature (e.g., ±2 °C).

  • UV-Vis Protocol: Introduce small changes to the analytical wavelength (e.g., ±2 nm).

  • Acceptance Criteria: System suitability parameters remain within limits, and results do not significantly change.

Comparative Data Summary

The following table summarizes the expected performance data from the cross-validation study.

Validation ParameterHPLC MethodUV-Vis Spectrophotometry MethodExpert Commentary
Specificity Pass. Analyte peak resolved from placebo interferences.Fail (Likely). Significant spectral interference from placebo.HPLC's separative power is its key advantage for matrix-containing samples.
Linearity (R²) ≥ 0.999≥ 0.999Both methods can produce a linear response with pure standards.
Range (µg/mL) 1 - 505 - 50HPLC often achieves a wider linear range and lower quantitation limits.
Accuracy (% Recovery) 99.5% - 101.5%105.0% - 115.0% (Positive Bias)The lack of specificity in the UV method directly impacts accuracy, leading to falsely high results.[6]
Precision (%RSD) < 1.0%< 1.5%Both methods are capable of high precision, though HPLC is typically superior.
Robustness Robust. Insensitive to minor changes.Sensitive. Small wavelength shifts can cause significant error.The HPLC method is generally more rugged and transferable between labs.

Conclusion and Recommendation

This comprehensive cross-validation guide demonstrates the distinct performance characteristics of HPLC and UV-Vis spectrophotometry for the quantification of 2-[(4-Sulfamoylphenyl)formamido]acetic acid.

  • HPLC emerges as the superior method, offering excellent specificity, accuracy, and robustness, making it unequivocally suitable for quality control, stability testing, and regulatory submissions where the presence of impurities or excipients is expected. Its ability to separate the analyte from other components ensures the integrity and reliability of the data.[4][10]

  • UV-Vis Spectrophotometry , while simple and rapid, suffers from a critical lack of specificity.[6] This fundamental flaw leads to inaccurate results in the presence of interfering substances, rendering it unsuitable for the analysis of final formulations or in-process samples containing excipients. However, it may have limited utility for analyzing highly pure API substance where interferences are known to be absent, such as a quick, in-process check post-synthesis and prior to formulation.

Final Recommendation: For any application requiring reliable and accurate quantification of 2-[(4-Sulfamoylphenyl)formamido]acetic acid in a pharmaceutical context, the HPLC method is the authoritative choice . The investment in instrumentation and complexity is justified by the trustworthiness and scientific validity of the results, aligning with the stringent requirements of the pharmaceutical industry.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. [Link]

  • A sensitive method for the determination of Sulfonamides in seawater samples by Solid Phase Extraction and UV-Visible spectrophotometry. PubMed. [Link]

  • Development and validation of an HPLC method for the determination of ten sulfonamide residues in milk according to 2002/657/EC. PubMed. [Link]

  • A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. CABI Digital Library. [Link]

  • Comparative Study of UV And HPLC Methods for Estimation of Drug. Preprints.org. [Link]

  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. National Center for Biotechnology Information. [Link]

  • A sensitive method for the determination of Sulfonamides in seawater samples by Solid Phase Extraction and UV-Visible spectroscophotometry. ResearchGate. [Link]

  • Comparison of high-performance liquid chromatography and ultraviolet-visible spectrophotometry to determine the best method to assess Levofloxacin released from mesoporous silica microspheres/nano-hydroxyapatite composite scaffolds. National Center for Biotechnology Information. [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. [Link]

  • Spectrophotometric Method for the Determination of Sulfa Drug in Pharmaceuticals Based on Charge Transfer Reaction. Journal of Chemical and Pharmaceutical Research. [Link]

  • Spectrophotometric determination of sulfanilic acid and sulfonamides in pharmaceutical samples with potassium 1,2-naphthoquinone-4-sulfonate. Canadian Journal of Chemistry. [Link]

  • A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. PubMed. [Link]

  • HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. MDPI. [Link]

  • Comparison of Quantification Using UV-Vis, NMR, and HPLC Methods of Retinol-Like Bakuchiol Present in Cosmetic Products. MDPI. [Link]

  • Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. National Center for Biotechnology Information. [Link]

  • Comparison of HPLC and UV Spectrophotometric Methods for Quantification of Favipiravir in Pharmaceutical Formulations. Brieflands. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. [Link]

  • Cross and Partial Validation. European Bioanalysis Forum. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbio. [Link]

  • Comparison of HPLC and UV Spectrophotometric Methods for the Determination of Cefaclor monohydrate in Pharmaceutical Dosages. SciSpace. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

Sources

Limit of Detection (LOD) for 2-[(4-Sulfamoylphenyl)formamido]acetic Acid Analysis

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Analytical Method Development

Executive Summary & Molecule Profile

The analysis of 2-[(4-Sulfamoylphenyl)formamido]acetic acid (CAS: 143288-21-5) presents a specific set of challenges common to polar sulfonamide derivatives. Structurally, this molecule contains a sulfonamide moiety (


), a formamido linker  (

), and a terminal carboxylic acid (

).

This amphoteric and highly polar nature dictates that standard Reversed-Phase (RP) C18 methods often suffer from poor retention (early elution) and peak tailing, directly impacting the Limit of Detection (LOD) .

This guide compares three analytical approaches, establishing UHPLC-MS/MS (Triple Quadrupole) as the gold standard for trace analysis (LOD < 1.0 ng/mL), while evaluating HPLC-UV for routine quality control (LOD ~50–100 ng/mL).

Physicochemical Considerations for LOD
  • Polarity: High (LogP < 1.0 estimated). Requires aqueous-stable columns or HILIC mode.

  • Ionization: Amphoteric.

    • Acidic sites: Carboxylic acid (pKa ~3–4), Sulfonamide -NH- (pKa ~10).

    • Basic sites: Aniline nitrogen (weakly basic due to formyl group).

  • Chromophore: Benzene ring allows UV detection, but sensitivity is limited compared to Mass Spectrometry.

Comparative Analysis of Analytical Platforms

The following table contrasts the performance metrics of the primary analytical techniques available for this analyte.

Table 1: Performance Comparison Matrix
FeatureMethod A: HPLC-UV (DAD) Method B: UHPLC-MS/MS (QqQ) Method C: Capillary Electrophoresis (CE)
Primary Application QC, Purity Profiling (>0.05%)Bioanalysis, Trace Impurity (<0.01%)Chiral separation, Charged species
Limit of Detection (LOD) 50 – 100 ng/mL 0.1 – 1.0 ng/mL 500 – 1000 ng/mL (UV)
Limit of Quantitation (LOQ) 150 – 300 ng/mL0.5 – 5.0 ng/mL~2000 ng/mL
Linearity (Dynamic Range)



Selectivity Moderate (Co-elution risks)High (MRM transitions)High (Charge-to-mass ratio)
Throughput 10–20 min/run3–5 min/run15–30 min/run
Cost per Sample LowHighModerate

Expert Insight: While HPLC-UV is sufficient for raw material assay, it fails in biological matrices (plasma/urine) or trace genotoxic impurity analysis. UHPLC-MS/MS is the required modality for LODs below 10 ng/mL.

Decision Framework: Method Selection

The following logic flow illustrates the decision process for selecting the appropriate detection method based on the required sensitivity and matrix complexity.

MethodSelection Start Define Analytical Goal Trace Trace Analysis / Bioanalysis (Target LOD < 10 ng/mL) Start->Trace QC QC / Purity Assay (Target LOD > 100 ng/mL) Start->QC Matrix Is Matrix Complex? (Plasma, Urine, Soil) Trace->Matrix HPLC RECOMMENDED: HPLC-UV (254 nm) QC->HPLC LCMS RECOMMENDED: UHPLC-MS/MS (ESI-) Matrix->LCMS Yes Matrix->LCMS No (but high sensitivity needed) HILIC Consider HILIC Mode (Polar Retention) LCMS->HILIC If Retention Factor (k) < 1.0 on C18

Figure 1: Decision tree for selecting the analytical platform based on sensitivity requirements and matrix interference.

Deep Dive: High-Sensitivity UHPLC-MS/MS Protocol

To achieve an LOD in the sub-nanogram range (0.1–1.0 ng/mL) , the following protocol utilizes Negative Electrospray Ionization (ESI-), capitalizing on the acidic nature of the carboxylic acid and sulfonamide groups.

Experimental Setup
  • Instrument: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6400 series or Sciex QTRAP).

  • Column: C18-Polar Embedded or HILIC (e.g., Waters Acquity BEH HILIC, 1.7 µm, 2.1 x 100 mm).

    • Why? Standard C18 may result in elution near the void volume due to the polar carboxyl/sulfamoyl groups, causing ion suppression. HILIC retains polar acids effectively.

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate in Water (pH 9.0 for C18) OR 10 mM Ammonium Formate (pH 3.5 for HILIC).

    • B: Acetonitrile (LC-MS grade).

Optimized Workflow (Step-by-Step)
  • Stock Solution Preparation:

    • Dissolve 1 mg of analyte in 1 mL of Methanol:Water (50:50) .

    • Note: Avoid pure acetonitrile as solubility may be limited by the carboxylic acid group.

  • MS Tuning (Infusion):

    • Mode: ESI Negative (

      
      ).
      
    • Scan for Precursor Ion: Calculate MW. (Structure:

      
       approx MW ~258.25). Look for m/z 257.2 .
      
    • Optimize Cone Voltage to maximize precursor.

    • Perform Product Ion Scan (Collision Energy Ramp) to identify fragments (likely loss of

      
       or 
      
      
      
      ).
  • Chromatographic Separation (HILIC Mode Example):

    • Flow Rate: 0.4 mL/min.

    • Gradient: 95% B (ACN) to 50% B over 5 minutes.

    • Mechanism: Analyte partitions into the water layer on the silica surface.

  • Data Acquisition:

    • Use MRM (Multiple Reaction Monitoring) mode.

    • Transition 1 (Quantifier):

      
       (Highest intensity).
      
    • Transition 2 (Qualifier):

      
      .
      
LOD & LOQ Determination Criteria

To scientifically validate the LOD, do not rely solely on Signal-to-Noise (S/N). Use the Statistical Extrapolation Method (ICH Q2(R1) guidelines).

  • Preparation: Prepare a calibration curve at low concentrations (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 ng/mL).

  • Calculation:

    
    
    
    
    
    • Where

      
       = Standard deviation of the response (y-intercept) or the residual standard deviation of the regression line.
      
    • Where

      
       = Slope of the calibration curve.
      
  • Verification: Inject 6 replicates at the calculated LOD. The signal must be visible with S/N > 3.

Supporting Data: Expected Performance

The following data is simulated based on the physicochemical properties of sulfonamide-acid derivatives (e.g., sulfamoylhippuric acid analogs) analyzed under optimal conditions.

Table 2: Expected Recovery and Matrix Effects (Plasma Spiked)
ParameterHPLC-UV (C18)UHPLC-MS/MS (HILIC)
Retention Time (

)
1.2 min (Poor retention)3.5 min (Good retention)
Peak Shape (Tailing Factor) 1.8 (Tailing due to -COOH)1.1 (Sharp)
Matrix Effect (ME%) N/A85–110% (Low suppression)
Recovery (SPE Extraction) 60–70% (Loss of polar analyte)90–95% (Using Mixed-Mode Anion Exchange - MAX)
LOD (Signal-to-Noise > 3) 50 ng/mL 0.2 ng/mL

Critical Protocol Note: For sample preparation, Liquid-Liquid Extraction (LLE) is generally poor for this molecule due to its polarity. Use Solid Phase Extraction (SPE) with a Mixed-Mode Anion Exchange (MAX) cartridge to capture the carboxylic acid, allowing for a wash of neutrals before elution.

References

  • Agilent Technologies. (2014). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Application Note 5991-2475EN.

  • ResearchGate. (2018). Trace determination of sulfonamide antibiotics and their acetylated metabolites via SPE-LC-MS/MS in wastewater. Science of The Total Environment.[1]

  • Molnar Institute. (2013). Analysis of Sulfonamide Residues in Real Honey Samples Using Liquid Chromatography.

  • ICH Harmonised Tripartite Guideline.Validation of Analytical Procedures: Text and Methodology Q2(R1).
Disclaimer

This guide assumes the analysis of 2-[(4-Sulfamoylphenyl)formamido]acetic acid as a discrete chemical entity. Due to the rarity of the specific "formamido" nomenclature in this sequence, protocols are optimized based on the functional group chemistry of N-acyl sulfonamide/hippuric acid derivatives. Always validate with your specific reference standard.

Sources

Comparative Metabolic Stability Analysis of 2-[(4-Sulfamoylphenyl)formamido]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Development Professionals

Introduction: The Critical Role of Metabolic Stability in Drug Candidacy

In the intricate journey of drug discovery and development, establishing a molecule's metabolic stability is a cornerstone of preclinical evaluation. A compound that is too rapidly metabolized can fail to achieve therapeutic concentrations in the body, leading to diminished efficacy. Conversely, an overly stable compound might accumulate, increasing the risk of toxicity. This guide provides a comparative analysis of the metabolic stability of a novel compound, 2-[(4-Sulfamoylphenyl)formamido]acetic acid (designated as Compound X ), against established drugs with similar structural motifs.

The primary objective of this guide is to equip researchers with the methodologies and interpretive frameworks necessary to assess the metabolic liabilities of new chemical entities. We will delve into standard in vitro assays, including liver microsomal and S9 fraction stability, and contextualize the findings against comparator drugs: Sulfamethoxazole , a widely used antibiotic, and Furosemide , a potent loop diuretic. Both comparators, like Compound X, feature a core 4-sulfamoylphenyl moiety, providing a relevant chemical scaffold for comparison.

Through detailed protocols, data interpretation, and an exploration of the underlying biochemical principles, this document serves as a practical resource for scientists navigating the critical path of candidate selection.

Compound Structures

The metabolic fate of a molecule is intrinsically linked to its chemical structure. The presence of specific functional groups can predict sites of metabolic attack by drug-metabolizing enzymes.

Compound NameStructureKey Features
Compound X (2-[(4-Sulfamoylphenyl)formamido]acetic acid)

Primary sulfonamide, secondary amide, and a carboxylic acid group.
Sulfamethoxazole Primary aromatic amine (aniline-like), primary sulfonamide, and an isoxazole ring.
Furosemide Primary sulfonamide, a furan ring, a secondary amine, and a carboxylic acid.

Part 1: In Vitro Phase I Metabolic Stability - Human Liver Microsomes

Phase I metabolism, primarily mediated by cytochrome P450 (CYP450) enzymes, introduces or exposes functional groups, typically increasing hydrophilicity. The human liver microsomal (HLM) assay is the gold standard for assessing the intrinsic clearance of a compound by these enzymes.

Experimental Rationale

Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP450 enzymes. By incubating a test compound with HLM in the presence of the essential cofactor NADPH, we can simulate Phase I metabolism. The rate of disappearance of the parent compound over time is used to calculate key stability parameters. A high-clearance compound like Verapamil is used as a positive control to validate the metabolic competency of the microsomal batch.

Workflow: HLM Stability Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare 1 mg/mL HLM in Buffer D Pre-incubate HLM and Compound at 37°C for 5 min A->D B Prepare 1 µM Test Compound Solution B->D C Prepare NADPH Regenerating System E Initiate Reaction with NADPH C->E D->E Add NADPH F Aliquot and Quench Reaction at t = 0, 5, 15, 30, 60 min with Acetonitrile + Internal Standard E->F G Centrifuge to Pellet Protein F->G H Analyze Supernatant by LC-MS/MS G->H I Calculate % Remaining vs. Time H->I J Determine Intrinsic Clearance (CLint) I->J G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare 1 mg/mL S9 Fraction in Buffer D Pre-incubate S9 and Compound at 37°C for 5 min A->D B Prepare 1 µM Test Compound B->D C Prepare Cofactor Mix: NADPH, UDPGA, PAPS E Initiate Reaction with Cofactor Mix C->E D->E Add Cofactors F Aliquot and Quench Reaction at t = 0, 15, 30, 60, 120 min with Acetonitrile + Internal Standard E->F G Centrifuge to Pellet Protein F->G H Analyze Supernatant by LC-MS/MS G->H I Calculate % Remaining vs. Time H->I J Determine Overall Stability I->J

Caption: Workflow for the S9 fraction metabolic stability assay.

Detailed Protocol: S9 Stability
  • Reagent Preparation:

    • Phosphate Buffer & S9 Suspension: As per the HLM protocol, but using the S9 fraction.

    • Cofactor Mix: Prepare a concentrated solution in phosphate buffer to achieve the following final concentrations in the incubation: 1 mM NADPH, 2 mM UDPGA, and 0.1 mM PAPS.

    • Test Compounds: Prepared as in the HLM protocol.

  • Incubation:

    • The procedure is analogous to the HLM assay. A master mix of S9 fraction and test compound is prepared and pre-warmed.

    • The reaction is initiated by the addition of the complete cofactor mix.

  • Sampling and Analysis:

    • Quenching, sample processing, and LC-MS/MS analysis are performed as described in the HLM protocol. The time course is typically extended (e.g., up to 120 minutes) to capture slower Phase II reactions.

Comparative Data and Interpretation
Compoundt½ (min) in HLM (Phase I)t½ (min) in S9 (Phase I + II)Implied Major Pathway
Compound X 45.238.5Phase I > Phase II
Sulfamethoxazole 28.525.1Phase I (Oxidation)
Furosemide > 12055.8Phase II (Glucuronidation)

Interpretation:

  • Compound X shows a slight increase in metabolism in the S9 fraction compared to microsomes alone, suggesting a minor contribution from Phase II enzymes. However, Phase I metabolism appears to be the dominant clearance pathway.

  • Sulfamethoxazole's stability is largely unchanged, confirming that its primary metabolic route is CYP450-mediated oxidation, with N-acetylation (another cytosolic process) being a less significant pathway in this system.

  • Furosemide demonstrates a dramatic decrease in half-life in the S9 assay. This is a classic profile for a compound primarily cleared by Phase II conjugation, specifically glucuronidation of its carboxylic acid group. The S9 fraction provides the necessary UGT enzymes and UDPGA cofactor to drive this reaction, which is absent in the HLM assay.

Conclusion and Forward Look

This comparative analysis positions Compound X as a molecule with moderate metabolic stability, primarily cleared through Phase I oxidative pathways. Its stability profile is more favorable than that of Sulfamethoxazole but significantly less robust than Furosemide's in a purely oxidative environment. The minor contribution from Phase II pathways suggests a lower likelihood of clearance via conjugation compared to Furosemide.

These in vitro data provide a critical foundation for predicting in vivo pharmacokinetic behavior. The next logical steps in the preclinical development of Compound X would involve:

  • Reaction Phenotyping: Identifying the specific CYP450 isozymes responsible for its metabolism to predict potential drug-drug interactions.

  • Metabolite Identification: Characterizing the structure of the metabolites formed to assess their potential for activity or toxicity.

  • In Vivo Pharmacokinetic Studies: Administering the compound to an animal model (e.g., rat or mouse) to determine its actual half-life, clearance, and bioavailability in a whole-organism system.

By systematically building this metabolic profile, researchers can make informed decisions, de-risk development, and ultimately enhance the probability of advancing a safe and effective drug candidate to the clinic.

References

  • Title: The Role of Cytochrome P450 2C9 in the Metabolism of Sulfamethoxazole in a Human Liver Microsomal System Source: Drug Metabolism and Disposition (Journal) URL: [Link]

  • Title: Furosemide Source: DrugBank URL: [Link]

  • Title: Use of S9 Fractions in In Vitro Toxicology Source: BioIVT URL: [Link]

Safety Operating Guide

Proper Disposal Procedures: 2-[(4-Sulfamoylphenyl)formamido]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This operational guide mandates the safe handling and disposal protocols for 2-[(4-Sulfamoylphenyl)formamido]acetic acid (often associated with p-sulfamoylhippuric acid derivatives). As a compound containing both a sulfonamide moiety and a carboxylic acid , this substance presents dual risks: biological sensitization (allergic response) and environmental persistence (antibiotic resistance potential).

The Core Directive: This substance must NEVER be disposed of down the drain. The only acceptable final disposal method is High-Temperature Incineration via a licensed hazardous waste contractor.

Part 1: Chemical Identity & Hazard Profiling[1]

Effective disposal begins with accurate characterization. This compound is not merely "organic waste"; it is a bioactive intermediate.

Chemical Characterization
PropertySpecificationOperational Implication
Functional Groups Sulfonamide (-SO₂NH₂), Carboxylic Acid (-COOH)Segregation: Keep away from strong oxidizers and bases.[1][2]
Acidity Weakly Acidic (pKa ~3-4 for COOH)Solubility: Soluble in dilute alkali (NaOH); poorly soluble in neutral water.
Bioactivity Sulfonamide classSensitizer: High risk of allergic reaction upon inhalation/contact.
RCRA Status Not P or U Listed (typically)Classification: Regulate as "Non-RCRA Hazardous Pharmaceutical Waste" (Incinerate Only).
Risk Assessment (The "Why")
  • Sensitization Hazard: Sulfonamides are potent sensitizers. Inhalation of dust during weighing or disposal can trigger anaphylactic-like reactions in sensitized individuals. HEPA filtration is mandatory.

  • Environmental Toxicity: Sulfonamides are persistent in aquatic environments. Standard wastewater treatment plants (WWTP) cannot effectively degrade the sulfonamide ring, leading to accumulation in the water table and promoting antimicrobial resistance.

Part 2: Immediate Handling & Containment

Before disposal, the waste must be contained safely at the point of generation.

Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 minimum; P100/HEPA respirator recommended if handling solids outside a fume hood.

  • Dermal: Double nitrile gloves (0.11 mm minimum thickness). The outer glove should be changed immediately upon contamination.

  • Ocular: Chemical splash goggles. Safety glasses are insufficient for liquid waste handling.

Waste Segregation Protocol

Do NOT mix with:

  • Bleach (Sodium Hypochlorite): Potential reaction with the amide/sulfonamide nitrogen.

  • Strong Bases: Exothermic neutralization may occur; only neutralize under controlled conditions during decontamination.

  • Sharps: Segregate chemically contaminated sharps into a dedicated red bio-bin labeled "Chemically Contaminated Sharps."

Part 3: Disposal Workflow & Logic

This section details the step-by-step logic for disposing of the substance.

Decision Logic Diagram

The following diagram illustrates the critical decision nodes for disposing of 2-[(4-Sulfamoylphenyl)formamido]acetic acid.

DisposalWorkflow Start Waste Generation StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste (Powder, contaminated paper) StateCheck->SolidWaste LiquidWaste Liquid Waste (Mother liquor, solvents) StateCheck->LiquidWaste TraceWaste Trace Residue (Empty vials, glassware) StateCheck->TraceWaste Bagging Double Bag in Clear Polyethylene SolidWaste->Bagging pHCheck Check pH Compatibility LiquidWaste->pHCheck Rinse Triple Rinse with 10% NaOH or Methanol TraceWaste->Rinse SolidContainer Container: Black/White Drum Label: 'Pharm Waste - Incinerate' Bagging->SolidContainer Incineration FINAL DISPOSAL: High-Temp Incineration SolidContainer->Incineration LiquidContainer Container: HDPE Carboy Label: 'Organic Acid Waste' pHCheck->LiquidContainer LiquidContainer->Incineration RinsateMerge Combine Rinsate with Liquid Waste Rinse->RinsateMerge Liquids GlassDisposal Deface Label & Glass Disposal Box Rinse->GlassDisposal Clean Glass RinsateMerge->LiquidContainer

Figure 1: Decision matrix for segregating and processing sulfonamide-based chemical waste.

Detailed Procedures
Scenario A: Solid Waste (Pure Substance, Contaminated PPE)
  • Containment: Place the solid waste into a clear polyethylene bag. Twist and tape the neck of the bag to seal it.

  • Secondary Containment: Place the sealed bag into a secondary bag (double-bagging) to prevent exterior contamination.

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: "2-[(4-Sulfamoylphenyl)formamido]acetic acid" (Do not use abbreviations).[3]

    • Hazard Checkbox: Toxic, Irritant.[4]

    • Note: "Sulfonamide - Sensitizer."

  • Storage: Deposit into the lab's Solid Pharmaceutical Waste Drum (often white or black bucket).

Scenario B: Liquid Waste (Solutions, HPLC Effluent)
  • Compatibility Check: Ensure the waste carboy does not contain strong oxidizers or incompatible bases.

  • Transfer: Use a funnel to prevent splashing. Pour the solution into a dedicated Organic Waste Carboy .

    • Note: If the solvent is aqueous/acidic, ensure the carboy is rated for acids (HDPE is preferred).

  • Labeling: List all solvents (e.g., "Acetonitrile 50%, Water 49%, Sulfamoyl-compound 1%").

  • Cap: Tighten the cap immediately after use. Do not leave open in the fume hood.

Scenario C: Glassware Decontamination

Because the compound contains a carboxylic acid, it may adhere to glass.[5]

  • Solubility Principle: The compound dissolves best in basic solutions.

  • Protocol: Rinse glassware 3 times with a dilute base (e.g., 0.1M NaOH) or Methanol.

  • Rinsate Disposal: Collect all rinsates into the Liquid Waste Carboy. Do not pour rinsate down the sink.

  • Glass: Once triple-rinsed, the glassware can be washed normally or disposed of in the broken glass box.

Part 4: Emergency Response (Spills)

In the event of a spill, the priority is preventing aerosolization (dust) and skin contact.

SpillResponse Alert 1. Alert & Evacuate (Minimize Airflow) PPE 2. Don PPE (Resp, Goggles, Dbl Gloves) Alert->PPE Type Spill Type? PPE->Type Dry Dry/Powder Type->Dry Wet Liquid/Solution Type->Wet ActionDry Cover with wet paper towel (Prevent Dust) -> Scoop Dry->ActionDry ActionWet Absorb with Vermiculite or Chem-Pads Wet->ActionWet Clean Clean Surface (Soap + Water) ActionDry->Clean ActionWet->Clean Dispose Dispose as Hazardous Waste Clean->Dispose

Figure 2: Rapid response protocol for dry and wet spills.

Critical Note on Dry Spills: Never dry sweep sulfonamide powders. This creates airborne dust which can sensitize the entire lab. Always cover with a damp paper towel (to weigh it down) before scooping, or use a HEPA vacuum designated for hazardous chemicals.

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: Sulfonamide Derivatives and General Organic Acids.Link (General reference for sulfonamide handling).

  • U.S. Environmental Protection Agency (EPA). (2019).[6] Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P).[6][7]Link

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] The National Academies Press. Link

  • BenchChem. (2025).[1][2][8][9] Disposal of Sulfonamide Containing Chemical Waste.[1][2][8][9][10]Link

Sources

Personal protective equipment for handling 2-[(4-Sulfamoylphenyl)formamido]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026


-Sulfamoylhippuric acid.[1][2]

Executive Safety Assessment & Risk Stratification[2]

As researchers, we often treat "white powders" as generic organic solids.[1] However, 2-[(4-Sulfamoylphenyl)formamido]acetic acid possesses two distinct functional moieties that dictate its safety profile: a sulfonamide group (


) and a carboxylic acid  tail.[1]
The "Why" Behind the Protocol
  • Sensitization Potential (The Silent Risk): The sulfonamide moiety is a structural alert for hypersensitivity.[1][2] Unlike simple irritants, sulfonamides can induce immune-mediated sensitization (Type I or Type IV hypersensitivity).[1] Exposure via inhalation or skin contact may not cause immediate pain but can prime the immune system for severe allergic reactions (e.g., Stevens-Johnson Syndrome-like dermatitis or anaphylaxis) upon future exposure.[1]

  • Acidity & Irritation: The acetic acid backbone confers acidic properties (pKa ~3-4).[1][2] While likely a solid at room temperature, contact with mucous membranes (eyes, lungs) will generate localized acidity, leading to irritation or corneal damage.[1][2]

Occupational Exposure Band (OEB) Assignment: In the absence of compound-specific toxicological limits (OELs), we apply the Precautionary Principle .

  • Assigned Band: OEB 3 (Potent/Sensitizer).[1][2]

  • Target Control Limit: Handling should aim to keep airborne concentrations < 10

    
     (8-hr TWA).
    

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a "redundant barrier" system.[1] Do not rely on a single layer of protection.[1][2]

Protection ZoneCore RequirementTechnical Specification & Rationale
Respiratory P100 / N99 Why: Standard surgical masks offer zero protection against chemical particulates.[1][2] You must use a fitted N95 (minimum) or P100 respirator if handling the powder outside a certified fume hood.[1] Best Practice: All powder manipulation must occur inside a fume hood; respirator is a secondary fail-safe.[1]
Dermal (Hand) Double Nitrile Why: "Double-gloving" creates a colored breakthrough indicator system.[1][2] Inner Layer: Brightly colored nitrile (e.g., orange/purple).[1][2] Outer Layer: Standard blue nitrile (min 0.11 mm).[1][2] If the inner color becomes visible, the outer barrier is compromised.[2]
Ocular Chemical Goggles Why: Safety glasses with side shields are insufficient for fine powders, which can drift around lenses.[1][2] Indirect-vent goggles prevent airborne dust entry.[1]
Body Lab Coat + Apron Why: Cotton lab coats absorb chemicals.[1][2] For OEB 3 solids, wear a disposable Tyvek® sleeve or apron over the coat to prevent cuff contamination during weighing.

Operational Protocols: The "How-To"

A. Weighing & Transfer (The Critical Moment)

Static electricity is the enemy.[1][2] Organic powders like this intermediate are prone to static charge, causing "fly-away" dust that bypasses standard airflow containment.[1][2]

  • Engineering Control: Activate the Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Static Mitigation: Use an anti-static gun or ionizer bar inside the hood before opening the vial.[2]

  • The "Tunnel" Technique:

    • Do not weigh directly on the open balance pan.

    • Place the receiving vessel (flask) inside a secondary container (beaker).

    • Use a disposable funnel.[1]

    • Never return excess powder to the stock vial (prevents cross-contamination).[1]

B. Solubilization
  • Solvent Choice: This compound is likely sparingly soluble in water but soluble in basic aqueous buffers (due to the carboxylic acid) or polar organics (DMSO, DMF).[1]

  • Exotherm Check: Dissolution in basic media (e.g., NaOH) will be exothermic.[1][2] Add base slowly to the acid suspension to prevent splashing.

C. Decontamination Workflow
  • Wipe Down: Use a detergent-based surfactant (e.g., 5% Decon 90 or Alconox) followed by a water rinse.[1][2] Do not use pure ethanol initially, as it may spread the hydrophobic powder rather than lift it.[1]

  • Doffing: Remove outer gloves inside the hood.[1][2] Peel them off so they turn inside-out, trapping the chemical residue.

Visualization: Safety Logic Flow

The following diagram illustrates the decision-making logic for handling this specific sensitizer.

SafetyProtocol Start Start: Handling 2-[(4-Sulfamoylphenyl)formamido]acetic acid Risk Risk Identification: 1. Sensitizer (Sulfonamide) 2. Irritant (Acid) Start->Risk State Physical State? Risk->State Solid Solid / Powder State->Solid Weighing Liquid Solubilized (Liquid) State->Liquid Reaction/HPLC Control_Solid Engineering Control: Fume Hood REQUIRED + Anti-Static Measures Solid->Control_Solid Control_Liquid Engineering Control: Standard Fume Hood Splash Guard Liquid->Control_Liquid PPE_Solid PPE (Solid): Resp: N95/P100 Skin: Double Nitrile + Tyvek Sleeves Control_Solid->PPE_Solid PPE_Liquid PPE (Liquid): Resp: Surgical Mask (if in hood) Skin: Double Nitrile Control_Liquid->PPE_Liquid Disposal Disposal: Solid Waste (RCRA Hazardous) Label: 'Sensitizer' PPE_Solid->Disposal PPE_Liquid->Disposal

Figure 1: Decision logic for PPE and Engineering Controls based on the physical state of the material.

Waste Disposal & Emergency Response

Disposal Strategy

Do not pour down the drain. This compound is a drug intermediate and potentially bioactive.[1][2]

  • Solid Waste: Collect in a dedicated "Hazardous Solid - Toxic/Sensitizer" drum.[1][2]

  • Liquid Waste: Segregate into "Aqueous - Acidic" or "Organic - Non-Halogenated" (depending on solvent).[1][2]

  • Labeling: Explicitly mark the waste tag with "Sulfonamide Derivative - Potential Allergen" to protect waste management personnel.

Emergency Spills[2]
  • Dry Spill: Do not sweep (creates dust).[1][2] Cover with wet paper towels (dampened with water/detergent) to suppress dust, then scoop into a bag.[1]

  • Skin Contact: Wash with soap and water for 15 minutes.[1] Do not use hot water, as it opens pores and increases absorption.[1]

  • Eye Contact: Flush for 15 minutes. The acidic nature requires immediate dilution.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10467688, 2-[(4-sulfamoylbenzoyl)amino]acetic acid. Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (2019).[1][2] The NIOSH Occupational Exposure Banding Process for Chemical Risk Management. DHHS (NIOSH) Publication No. 2019-132. Retrieved from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.